![molecular formula C22H18N6O3 B3003597 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203211-73-7](/img/structure/B3003597.png)

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

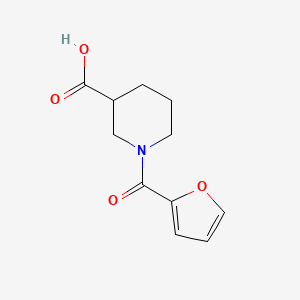

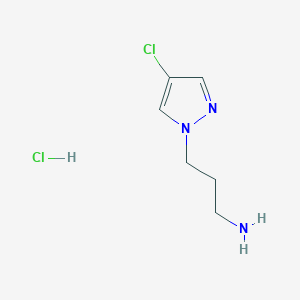

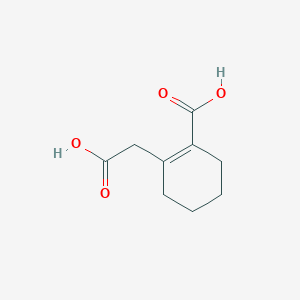

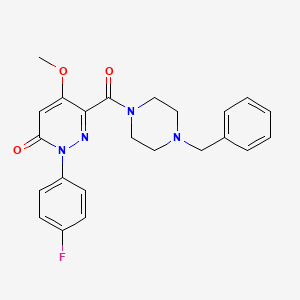

The compound "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the imidazole ring, a methylpyrimidin group, and a benzo[d][1,3]dioxole moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole as a key starting material, which is then functionalized with different substituents to achieve the desired biological activity . Similarly, the synthesis of benzamide-based heterocycles involves the reaction of benzoyl isothiocyanate with different nucleophiles followed by alkylation and further functionalization . These methods suggest that the synthesis of the compound would likely involve building the core benzodioxole structure, followed by the introduction of the imidazole and methylpyrimidin groups through subsequent steps.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques allow for the determination of the molecular conformation and the relative positioning of functional groups, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the imidazole ring, in particular, is a common feature in molecules with potential pharmacological activities, as it can mimic the bioisostere of several biomolecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the imidazolyl group can participate in electrophilic substitution reactions due to the electron-rich nature of the imidazole ring . The benzodioxole moiety could also undergo various reactions, potentially including nucleophilic substitution or addition reactions, depending on the surrounding chemical environment and the presence of electrophilic or nucleophilic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of multiple heteroatoms and aromatic systems in the compound suggests it may have moderate to low solubility in water but could be soluble in organic solvents. The compound's stability could be influenced by the presence of the dioxole ring, which may be susceptible to ring-opening reactions under certain conditions . The biological activities, such as electrophysiological activity, anti-inflammatory, antioxidant, and antimicrobial activities, are also significant physical properties that are often evaluated in related research .

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a valuable component in a variety of applications . Future research will likely continue to explore the potential of imidazole-containing compounds in various fields.

Mecanismo De Acción

Target of Action

The compound, also known as N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some imidazole derivatives have been reported to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms . This suggests that the compound may act by modulating the activity of key proteins or enzymes involved in these processes.

Biochemical Pathways

The compound’s action is likely to affect various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in bacterial quorum sensing, it could affect the production of virulence factors and the development of antibiotic resistance . If it targets enzymes involved in inflammation or tumor growth, it could affect the pathways involved in these processes .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that the compound could have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits bacterial quorum sensing, it could reduce the production of virulence factors and increase the susceptibility of bacteria to antibiotics . If it targets enzymes involved in inflammation or tumor growth, it could reduce inflammation or inhibit tumor growth .

Propiedades

IUPAC Name |

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O3/c1-14-24-20(11-21(25-14)28-9-8-23-12-28)26-16-3-5-17(6-4-16)27-22(29)15-2-7-18-19(10-15)31-13-30-18/h2-12H,13H2,1H3,(H,27,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCNRBGOZXMQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)

![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)

![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)